molecular formula C13H18O3 B7887555 Propan-2-yl 2-propan-2-yloxybenzoate CAS No. 6270-67-3

Propan-2-yl 2-propan-2-yloxybenzoate

Cat. No. B7887555
CAS RN: 6270-67-3
M. Wt: 222.28 g/mol
InChI Key: NUNWXYXSBPLFAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propan-2-yl 2-propan-2-yloxybenzoate is a useful research compound. Its molecular formula is C13H18O3 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Propan-2-yl 2-propan-2-yloxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propan-2-yl 2-propan-2-yloxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Propan-2-yl 2-propan-2-yloxybenzoate involves the esterification of 2-propan-2-yloxybenzoic acid with propan-2-ol in the presence of a catalyst.

Starting Materials
2-propan-2-yloxybenzoic acid, propan-2-ol, catalyst (e.g. sulfuric acid)

Reaction
Add 2-propan-2-yloxybenzoic acid and propan-2-ol to a reaction flask, Add a catalytic amount of sulfuric acid to the reaction mixture, Heat the reaction mixture under reflux for several hours, Allow the reaction mixture to cool and then extract the product with a suitable solvent, Purify the product by recrystallization or column chromatography

properties

IUPAC Name

propan-2-yl 2-propan-2-yloxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-9(2)15-12-8-6-5-7-11(12)13(14)16-10(3)4/h5-10H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNWXYXSBPLFAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10284172
Record name propan-2-yl 2-propan-2-yloxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propan-2-yl 2-propan-2-yloxybenzoate

CAS RN

6270-67-3
Record name NSC36065
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36065
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name propan-2-yl 2-propan-2-yloxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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